molecular formula C18H19NO5 B5835945 5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid

5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid

Cat. No. B5835945
M. Wt: 329.3 g/mol
InChI Key: QNZQJAWGYWWQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid, also known as IAA, is a synthetic compound that has been widely used in scientific research due to its unique properties. IAA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid inhibits COX activity by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are responsible for the inflammatory response. 5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid has been found to be a selective inhibitor of COX-2, which is expressed in response to inflammation and is responsible for the production of prostaglandins in inflammatory cells.
Biochemical and Physiological Effects:
5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid has also been found to have antioxidant properties, which help to protect cells from oxidative damage. Furthermore, 5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid has been found to have neuroprotective properties, which help to protect neurons from damage and degeneration.

Advantages and Limitations for Lab Experiments

5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a high degree of selectivity for COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. However, 5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid also has some limitations. It has a relatively short half-life in vivo, which limits its effectiveness as a therapeutic agent. Furthermore, 5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid has been found to have some toxic effects, particularly at high doses.

Future Directions

There are several future directions for research on 5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid. Another area of research is the use of 5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid as a tool for studying the role of COX-2 in various biological processes, including inflammation, pain, and cancer. Additionally, research is needed to explore the potential therapeutic applications of 5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.

Synthesis Methods

The synthesis of 5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid involves the reaction of 5-hydroxy-2-amino benzoic acid with 4-isopropylphenylacetic acid chloride in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields 5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid as a white crystalline solid. The purity of 5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid has been extensively used in scientific research due to its ability to inhibit cyclooxygenase (COX) activity, which is responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. 5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid has been used to study the role of COX in various biological processes, including inflammation, pain, and cancer.

properties

IUPAC Name

5-hydroxy-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-11(2)12-3-6-14(7-4-12)24-10-17(21)19-16-8-5-13(20)9-15(16)18(22)23/h3-9,11,20H,10H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZQJAWGYWWQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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